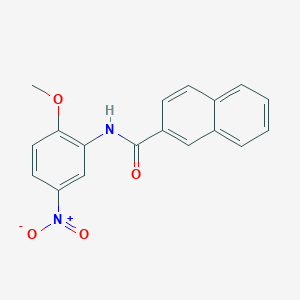

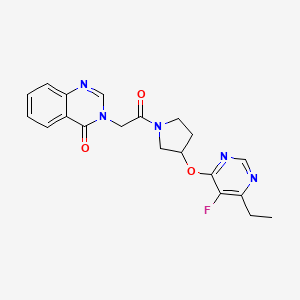

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(1-hydroxybutan-2-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

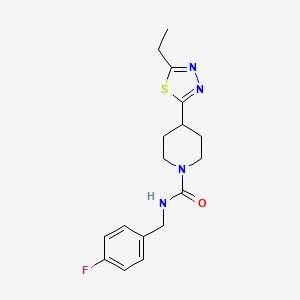

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(1-hydroxybutan-2-yl)urea, also known as DM-235, is a synthetic compound that belongs to the class of pyrrolidines. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Wissenschaftliche Forschungsanwendungen

Electron Transfer and Hydrogen Bonding Applications

Research has shown that urea derivatives can play a significant role in electron transfer processes across hydrogen bonds. A study by M. Pichlmaier et al. (2009) on ruthenium and osmium complexes featuring urea ligands highlights their ability to form dimeric structures maintained by hydrogen bonds, facilitating reversible oxidations without potential splitting for individual hydrogen-bridged redox active moieties. This suggests applications in designing redox-active materials and understanding electron transfer mechanisms in molecular systems (Pichlmaier, Winter, Zabel, & Záliš, 2009).

Synthesis and Complex Formation

J. Ohkanda et al. (1993) demonstrated the synthesis of N-hydroxyamide-containing heterocycles from urea derivatives, showcasing their ability to form complexes with iron(III). This has implications for the development of synthetic routes to new compounds with potential applications in catalysis and material science (Ohkanda, Tokumitsu, Mitsuhashi, & Katoh, 1993).

Anticancer Agent Development

The synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives and their evaluation as anticancer agents by Jian Feng et al. (2020) represent another significant application. These compounds exhibit significant antiproliferative effects against various cancer cell lines, underscoring the potential of urea derivatives in medicinal chemistry and drug development (Feng, Li, Liang, Zhang, Tan, Ding, Wang, Liu, & Hu, 2020).

Corrosion Inhibition

The use of 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic environments, as studied by B. Mistry et al. (2011), highlights the application of urea derivatives in materials science, particularly in protecting metals from corrosion. This research is crucial for industries looking to extend the lifespan and integrity of their metallic structures and components (Mistry, Patel, Patel, & Jauhari, 2011).

Neuropharmacological Applications

Explorations into the neuropharmacological effects of urea derivatives, such as the study by Xiaowei Wang et al. (2011) on the effects of 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1) on cannabinoid CB1 receptor modulation, reveal potential applications in developing treatments for neurological conditions and understanding the complex mechanisms of neuronal excitability and neurotransmission (Wang, Horswill, Whalley, & Stephens, 2011).

Eigenschaften

IUPAC Name |

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxybutan-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5/c1-4-11(10-21)18-17(23)19-12-7-16(22)20(9-12)13-5-6-14(24-2)15(8-13)25-3/h5-6,8,11-12,21H,4,7,9-10H2,1-3H3,(H2,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSQNXRPSBAALO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxybutan-2-yl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2997397.png)

![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2997402.png)

![5-ethyl-N-(2-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2997404.png)

![8-cyclohexyl-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2997406.png)